Product packaging for Dimethyl 3-bromopyridine-2,6-dicarboxylate(Cat. No.:CAS No. 316808-11-4)

Dimethyl 3-bromopyridine-2,6-dicarboxylate

Cat. No.: B1446381
CAS No.: 316808-11-4
M. Wt: 274.07 g/mol
InChI Key: QGQSYOBORZULRZ-UHFFFAOYSA-N
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Description

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a brominated pyridine derivative featuring two methyl ester groups at positions 2 and 6 and a bromine substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) and as a precursor for pharmaceuticals and ligands in coordination chemistry . Its molecular weight is 274.08 g/mol, and its structure enables regioselective functionalization due to the electron-withdrawing effects of the bromine atom .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B1446381 Dimethyl 3-bromopyridine-2,6-dicarboxylate CAS No. 316808-11-4

Properties

IUPAC Name

dimethyl 3-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSYOBORZULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188193
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316808-11-4
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316808-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy for Dimethyl 3-bromopyridine-2,6-dicarboxylate involves electrophilic aromatic substitution on the pyridine ring of dimethyl pyridine-2,6-dicarboxylate. The bromination is typically achieved using bromine (Br2) or brominating agents under controlled conditions.

  • Starting Material: Dimethyl pyridine-2,6-dicarboxylate
  • Reagent: Bromine (Br2) or N-bromosuccinimide (NBS) in some cases
  • Solvent: Common solvents include dichloromethane, chloroform, or acetic acid, chosen for solubility and reaction control
  • Catalysts: Lewis acids or acids such as iron(III) bromide (FeBr3) may be used to enhance electrophilicity of bromine
  • Temperature: Reaction temperature is carefully controlled, often maintained at 0–25 °C to avoid over-bromination or decomposition
  • Reaction Time: Varies from 1 to several hours depending on scale and reagent concentration

The bromination selectively occurs at the 3-position of the pyridine ring due to electronic and steric factors influenced by the ester groups at positions 2 and 6.

Detailed Reaction Procedure (Representative)

Step Description Conditions Outcome
1 Dissolve dimethyl pyridine-2,6-dicarboxylate in solvent Dichloromethane, 0 °C Homogeneous solution
2 Add bromine dropwise under stirring Controlled addition over 30 min Formation of bromonium intermediate
3 Stir at 0–25 °C for 2 hours Monitor by TLC or HPLC Conversion to 3-bromo derivative
4 Quench with sodium bisulfite solution To remove excess bromine Reaction termination
5 Extract product with organic solvent Separation and washing Purified crude product
6 Purify by recrystallization or chromatography Ethanol or ethyl acetate Pure this compound

Industrial Scale Production

Industrial synthesis follows the same bromination principle but uses larger reactors with precise control of:

  • Reaction parameters: Temperature, stirring speed, bromine feed rate
  • Safety measures: Handling of bromine and quenching steps to minimize hazardous by-products
  • Yield optimization: Reaction conditions are fine-tuned to maximize yield (typically >85%) and purity (>98%)
  • Waste management: Proper neutralization and disposal of bromine-containing waste streams

Reaction Mechanism Insights

The bromination proceeds via electrophilic aromatic substitution involving:

  • Formation of bromonium ion (Br+) activated by catalyst or solvent
  • Electrophilic attack at the electron-rich 3-position of pyridine ring
  • Deprotonation to restore aromaticity and yield the brominated product

The presence of electron-withdrawing ester groups at positions 2 and 6 directs bromination to the 3-position by reducing electron density elsewhere on the ring.

Comparative Analysis of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Direct bromination with Br2 Br2, solvent, catalyst, 0–25 °C Simple, high regioselectivity Handling hazardous bromine
Bromination with NBS NBS, radical initiator, solvent Milder conditions, safer May require initiators, longer reaction times
Catalyzed bromination (FeBr3) Br2 + FeBr3 catalyst Enhanced reaction rate Catalyst removal needed

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Starting material Dimethyl pyridine-2,6-dicarboxylate Purity >98% preferred
Bromine amount 1.0 to 1.1 equivalents Slight excess to ensure complete reaction
Solvent Dichloromethane, chloroform, or acetic acid Depends on scale and safety considerations
Catalyst FeBr3 (optional) Enhances rate but complicates purification
Temperature 0 to 25 °C Lower temperature favors selectivity
Reaction time 1 to 4 hours Monitored by analytical methods
Work-up Quenching with sodium bisulfite Removes residual bromine
Purification Recrystallization or chromatography Ensures high purity product
Yield 80–90% typical Optimized by reaction control

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromopyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate in Pharmaceutical Development: Dimethyl 3-bromopyridine-2,6-dicarboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups into complex organic molecules.
  • Agrochemical Production: The compound is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

2. Biological Research:

  • Enzyme Inhibition Studies: This compound has been identified as an inhibitor of histone demethylases, particularly JMJD2E. Its interaction with this enzyme affects gene expression by altering histone methylation patterns, which is crucial for understanding epigenetic regulation in cancer biology .
  • Mechanistic Studies: The binding affinity of this compound to specific enzymes allows researchers to study cellular signaling pathways and metabolic processes influenced by histone modifications.

3. Medicinal Chemistry:

  • Drug Development: The compound's unique structural features make it a candidate for developing new therapeutic agents aimed at treating diseases associated with dysregulated gene expression. Its selectivity as an inhibitor provides a basis for designing drugs with fewer side effects .

Case Studies

Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against JMJD2E. The structure-activity relationship (SAR) analysis revealed that modifications at the C-3 position significantly enhanced inhibitory potency. This finding underscores the potential of this compound in developing selective inhibitors for therapeutic applications.

Case Study 2: Cellular Assays
In vitro assays indicated that this compound effectively penetrated cells and induced significant changes in histone methylation states within hours of treatment. These results suggest its utility in studying histone modification dynamics in live cells and its potential application in cancer research.

Mechanism of Action

The mechanism of action of Dimethyl 3-bromopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of the halogen or functional group on the pyridine ring significantly influences reactivity and applications. Key analogs include:

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties
Dimethyl 3-bromopyridine-2,6-dicarboxylate 3-Br 274.08 Bromine at meta position; used in organometallic coupling reactions .
Dimethyl 4-bromopyridine-2,6-dicarboxylate 4-Br 274.08 Bromine at para position; higher yield (92%) in bromination reactions .
Dimethyl 4-chloropyridine-2,6-dicarboxylate 4-Cl 229.62 Chlorine substituent; lower molecular weight, mp 139–144°C .
Dimethyl pyridine-2,6-dicarboxylate None 195.17 Base compound; used to synthesize macrocycles and coordination polymers .
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate 4-OH 198.17 Hydroxyl group; precursor for bromo/chloro derivatives .
Dimethyl 4-methoxypyridine-2,6-dicarboxylate 4-OCH₃ 225.21 Methoxy group; used in thermochromic iron complexes .

Electronic and Steric Effects

  • 3-Bromo vs. 4-Bromo : The meta bromine in the 3-bromo derivative creates steric hindrance, reducing reactivity in para-directed reactions compared to the 4-bromo isomer. However, it enhances regioselectivity in Negishi couplings .
  • Chlorine vs. Bromine : The 4-chloro derivative exhibits lower molecular weight and higher solubility in organic solvents but less reactivity in cross-coupling compared to brominated analogs .

Biological Activity

Dimethyl 3-bromopyridine-2,6-dicarboxylate (DBPDC) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrNO4C_9H_8BrNO_4 and is characterized by a pyridine ring with two carboxylate groups and a bromine atom at the 3-position. This specific substitution pattern enhances its reactivity and biological properties, making it a valuable compound for further chemical modifications and studies.

Enzyme Inhibition

One of the primary biological activities of DBPDC is its role as an inhibitor of histone demethylases , particularly JMJD2E . This enzyme is involved in the regulation of gene expression through histone methylation. DBPDC binds to the active site of JMJD2E, inhibiting its activity and preventing the demethylation of histone H3 at lysines 9 (H3K9) and 36 (H3K36) . This inhibition can lead to altered gene expression patterns, influencing various cellular processes.

Interaction with Biological Molecules

DBPDC interacts with several enzymes and proteins, affecting cellular signaling pathways and metabolic processes. Its ability to alter histone methylation patterns suggests potential applications in cancer therapy, where dysregulation of histone demethylases is often observed .

Cellular Effects

The inhibition of JMJD2E by DBPDC results in changes in histone methylation, which can lead to:

  • Altered Gene Expression : Changes in the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Impact on Cell Proliferation : Potential suppression of tumor cell growth due to the reactivation of tumor suppressor genes .

Research Findings

Recent studies have highlighted the efficacy of DBPDC as a selective inhibitor for JMJD2E over other related enzymes such as PHD2. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies

  • Inhibition Studies : A study demonstrated that DBPDC derivatives exhibited potent inhibitory activity against JMJD2E, with some compounds showing selectivity over PHD2. The structure-activity relationship (SAR) analyses indicated that modifications at the C-3 position significantly enhanced inhibitory potency .
  • Cellular Assays : In vitro assays showed that DBPDC could penetrate cells effectively, leading to significant changes in histone methylation states within hours of treatment. These findings suggest that DBPDC could be utilized for studying histone modification dynamics in live cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features that enhance DBPDC's biological activity:

Compound NameSimilarity IndexUnique Features
Dimethyl 4-bromopyridine-2,6-dicarboxylate0.85Bromine at the 4-position affects reactivity
Dimethyl 3-bromopyridine-2,4-dicarboxylate0.83Different substitution pattern affecting properties
Methyl 3-bromo-2-pyridinecarboxylate0.80Lacks diester functionality; simpler structure
Trimethyl pyridine-2,4,6-tricarboxylate0.82Contains three carboxylate groups; more acidic
Diethyl pyridine-2,6-dicarboxylate0.82Ethyl groups increase lipophilicity compared to methyl groups

Future Directions

The potential therapeutic applications of DBPDC are vast, particularly in cancer treatment where targeting epigenetic regulators like JMJD2E can restore normal gene function. Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of DBPDC in animal models.
  • Development of Derivatives : Synthesizing new derivatives with improved selectivity and potency against JMJD2E.
  • Mechanistic Studies : Further elucidating the molecular mechanisms by which DBPDC influences gene expression.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 3-bromopyridine-2,6-dicarboxylate?

  • Methodological Answer : The synthesis typically involves bromination of dimethyl pyridine-2,6-dicarboxylate. A common approach employs N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., dimethylformamide or carbon tetrachloride) under controlled temperatures (60–80°C). Catalytic initiation via UV light or radical initiators like azobisisobutyronitrile (AIBN) is critical for regioselective bromination at the 3-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Table 1 : Comparison of Bromination Conditions

ReagentSolventTemperature (°C)Yield (%)
NBSCCl₄8072
Br₂DMF6065

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1\text{H} NMR in CDCl₃ will show two singlet peaks for the methyl ester groups (~3.9–4.1 ppm) and a downfield aromatic proton peak (~8.2 ppm) for the brominated position. 13C^{13}\text{C} NMR confirms carbonyl carbons (~165 ppm) and the brominated carbon (~120 ppm).
  • IR : Strong C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., C9H8BrNO4+\text{C}_9\text{H}_8\text{BrNO}_4^+, expected m/z 296.96) .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (5–30% ethyl acetate in hexane) to separate brominated products from unreacted starting material.
  • Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to induce crystallization.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for high-purity isolation (>99%) .

Advanced Research Questions

Q. How can experimental design principles optimize regioselectivity in bromination reactions for this compound?

  • Methodological Answer : Employ factorial design to test variables: reagent (NBS vs. Br₂), solvent polarity, temperature, and initiator type. Use response surface methodology (RSM) to model interactions. For example:
  • Central Composite Design : Vary NBS concentration (1–2 equiv) and temperature (50–90°C).
  • Analysis : Quantify regioselectivity via 1H^1\text{H} NMR integration of aromatic protons. Optimal conditions (e.g., 1.5 equiv NBS, 70°C in CCl₄) maximize 3-bromo isomer yield (>85%) .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis set).
  • 2D NMR : Use 1H13C^1\text{H}-^{13}\text{C} HSQC and HMBC to confirm connectivity, especially if unexpected peaks suggest side products.
  • X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure, which provides unambiguous bond lengths and angles .

Q. What role does computational modeling play in predicting reaction pathways for derivative synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) can map potential energy surfaces for bromination or subsequent functionalization. Key steps:

Transition State Analysis : Identify intermediates and activation barriers using intrinsic reaction coordinate (IRC) calculations.

Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions.

Machine Learning : Train models on existing reaction data to predict optimal conditions for new derivatives (e.g., Suzuki couplings at the 3-bromo position) .

Data Contradiction Analysis

  • Case Study : Discrepancies in melting points (e.g., observed 223–225°C vs. literature 220°C).
    • Resolution :

Verify purity via HPLC (retention time comparison).

Check for polymorphic forms using differential scanning calorimetry (DSC).

Re-crystallize under different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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